molecular formula C18H23N5OS B1663241 ML005 CAS No. 850189-57-0

ML005

Cat. No.: B1663241
CAS No.: 850189-57-0
M. Wt: 357.5 g/mol
InChI Key: WEAXENWHNHWGBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[[2-(3,5-dimethyl-1-pyrazolyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl]amino]-1-propanol is an organonitrogen heterocyclic compound, an organic heterobicyclic compound and an organosulfur heterocyclic compound.

Scientific Research Applications

Synthesis and Biological Activity

  • Pyrimidine and pyrazole derivatives, like the mentioned compound, have been explored for their insecticidal and antibacterial potential. For example, pyrimidine-linked pyrazol-3-yl amines showed promising insecticidal activity against Pseudococcidae insects and antibacterial properties against selected microorganisms (Deohate & Palaspagar, 2020).

Anticancer Potential

  • Related compounds have shown significant in-vitro anticancer activity. For instance, derivatives of pyrimido [2,1-b] [1,3] benzothiazole exhibited remarkable activity against 60 human cancer cell lines (Waghmare et al., 2013).

Synthesis of Heterocyclic Compounds

  • The compound is part of a broader group used in synthesizing various heterocyclic compounds. For instance, 5-Amino-N-(2,2-dialkoxyethyl)pyrazole-4-carboxamides, similar in structure, have been employed in synthesizing 7-sulfanyl-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-e][1,4]diazepin-4-ones (Bol’but et al., 2014).

Antimicrobial Agents

  • Tetrahydrobenzothieno derivatives, closely related to the compound , have shown promise as antimicrobial agents. For instance, certain synthesized tetrahydrobenzothieno[2,3-d]pyrimidine derivatives displayed significant antimicrobial properties (Soliman et al., 2009).

Properties

CAS No.

850189-57-0

Molecular Formula

C18H23N5OS

Molecular Weight

357.5 g/mol

IUPAC Name

3-[[2-(3,5-dimethylpyrazol-1-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl]amino]propan-1-ol

InChI

InChI=1S/C18H23N5OS/c1-11-10-12(2)23(22-11)18-20-16(19-8-5-9-24)15-13-6-3-4-7-14(13)25-17(15)21-18/h10,24H,3-9H2,1-2H3,(H,19,20,21)

InChI Key

WEAXENWHNHWGBP-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1C2=NC(=C3C4=C(CCCC4)SC3=N2)NCCCO)C

Canonical SMILES

CC1=CC(=NN1C2=NC(=C3C4=C(CCCC4)SC3=N2)NCCCO)C

Synonyms

3-[[2-(3,5-dimethylpyrazol-1-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-                               4-yl]amino]propan-1-ol;  SID-864271

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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